ethyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate
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Overview
Description
ETHYL 4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}BENZOATE is a complex organic compound with a unique structure that includes an imidazo[1,5-b]isoquinoline core
Preparation Methods
The synthesis of ETHYL 4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}BENZOATE involves multiple steps. The synthetic route typically starts with the preparation of the imidazo[1,5-b]isoquinoline core, followed by the introduction of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
ETHYL 4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
ETHYL 4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
ETHYL 4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}BENZOATE can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Isoquinoline derivatives: These compounds also have a similar core structure and are used in various scientific applications. The uniqueness of ETHYL 4-{7,8-DIMETHOXY-1-OXO-3-SULFANYLIDENE-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-2-YL}BENZOATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 4-(7,8-dimethoxy-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)benzoate |
InChI |
InChI=1S/C22H22N2O5S/c1-4-29-21(26)13-5-7-16(8-6-13)24-20(25)17-9-14-10-18(27-2)19(28-3)11-15(14)12-23(17)22(24)30/h5-8,10-11,17H,4,9,12H2,1-3H3 |
InChI Key |
LKSJZPRTSYDNJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC |
Origin of Product |
United States |
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